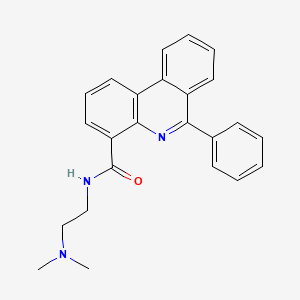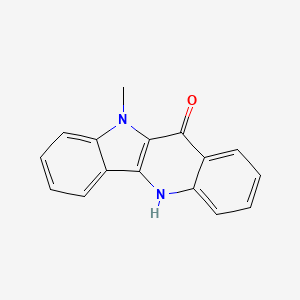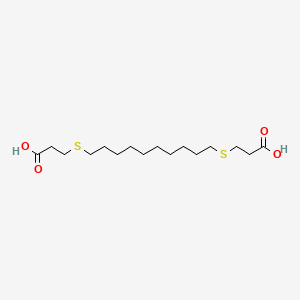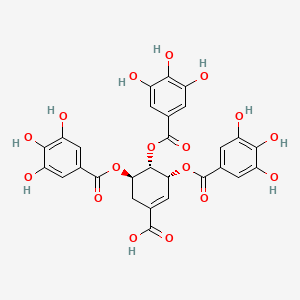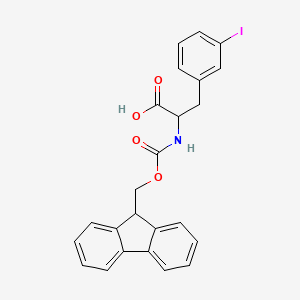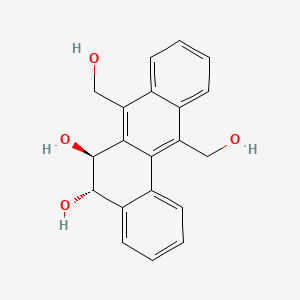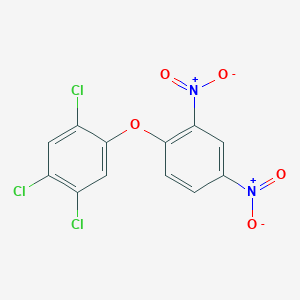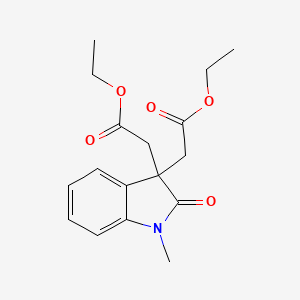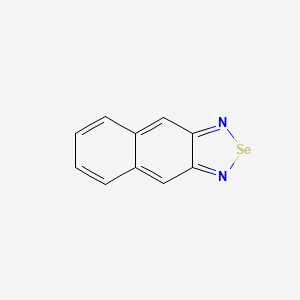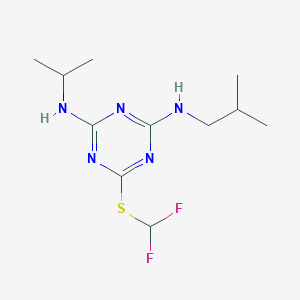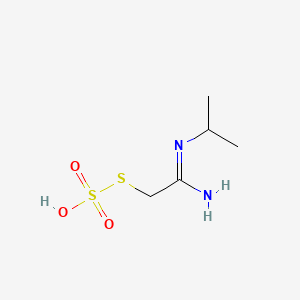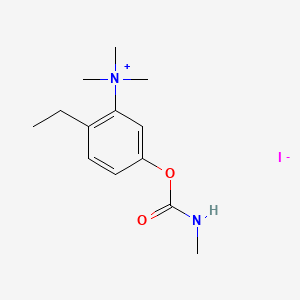
Ammonium, ((2-ethyl-5-methylcarbamoyloxy)phenyl)trimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide is a quaternary ammonium compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide typically involves multiple steps. One common method includes the reaction of 2-ethyl-5-hydroxyphenyl with methyl isocyanate to form the methylcarbamoyloxy derivative. This intermediate is then reacted with trimethylamine and iodide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of [2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of [2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide involves its interaction with specific molecular targets. It can bind to cellular membranes, disrupting their integrity and leading to cell death. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- 3-Methoxyphenylboronic acid
- Pinacol boronic esters
Uniqueness
Compared to similar compounds, [2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
63981-72-6 |
|---|---|
Fórmula molecular |
C13H21IN2O2 |
Peso molecular |
364.22 g/mol |
Nombre IUPAC |
[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20N2O2.HI/c1-6-10-7-8-11(17-13(16)14-2)9-12(10)15(3,4)5;/h7-9H,6H2,1-5H3;1H |
Clave InChI |
BRYKURQPSCULDE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


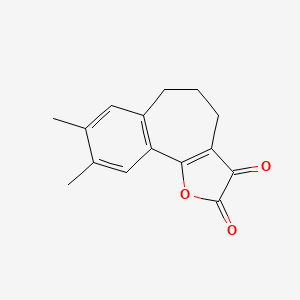
![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)
